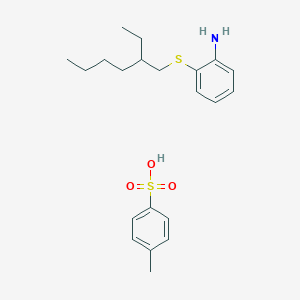![molecular formula C24H16N2O B14191368 ([1,1'-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone CAS No. 922525-65-3](/img/structure/B14191368.png)
([1,1'-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1,1’-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone: is a complex organic compound that combines the structural features of biphenyl and beta-carboline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone typically involves the coupling of a biphenyl derivative with a beta-carboline derivative. One common method is the Friedel-Crafts acylation reaction, where the biphenyl compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The beta-carboline derivative can be synthesized through the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods: Industrial production of ([1,1’-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone may involve large-scale Friedel-Crafts acylation and Pictet-Spengler reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the beta-carboline moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives of the beta-carboline moiety.
Reduction: Alcohol derivatives of the compound.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with unique electronic properties.
Biology and Medicine:
Pharmacology: The compound exhibits potential as a pharmacophore for the development of drugs targeting neurological disorders due to its beta-carboline structure.
Biological Probes: It can be used as a fluorescent probe for studying biological systems, given its potential fluorescence properties.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its conjugated structure.
Sensors: It can be employed in the development of chemical sensors for detecting various analytes.
Mécanisme D'action
The mechanism of action of ([1,1’-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone largely depends on its interaction with biological targets. The beta-carboline moiety is known to interact with various neurotransmitter receptors, such as the gamma-aminobutyric acid (GABA) receptor, potentially modulating their activity. Additionally, the compound may inhibit enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmitter levels in the brain.
Comparaison Avec Des Composés Similaires
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- (4-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(phenyl)methanone
- (1H-indol-3-yl)(phenyl)methanone
Comparison:
- Structural Differences: While these compounds share a common methanone linkage, they differ in the heterocyclic moiety attached to the phenyl group. The presence of different heterocycles (beta-carboline, benzimidazole, pyrrolopyridine, indole) imparts unique chemical and biological properties.
- Uniqueness: ([1,1’-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone is unique due to the combination of biphenyl and beta-carboline structures, which may confer distinct electronic and pharmacological properties compared to other similar compounds.
Propriétés
Numéro CAS |
922525-65-3 |
|---|---|
Formule moléculaire |
C24H16N2O |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
(4-phenylphenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone |
InChI |
InChI=1S/C24H16N2O/c27-24(18-12-10-17(11-13-18)16-6-2-1-3-7-16)23-22-20(14-15-25-23)19-8-4-5-9-21(19)26-22/h1-15,26H |
Clé InChI |
ZCRRKPCDBUIIEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=NC=CC4=C3NC5=CC=CC=C45 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


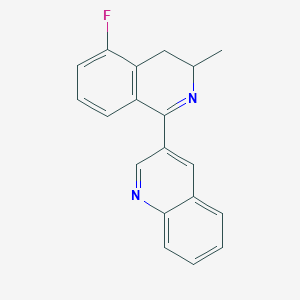
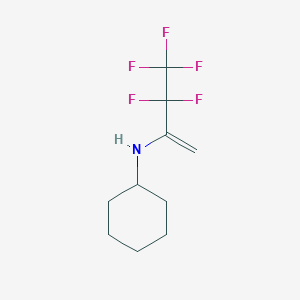
![3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14191307.png)
![2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine](/img/structure/B14191314.png)
![5-(4-Bromobutyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B14191318.png)
![2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole](/img/structure/B14191325.png)
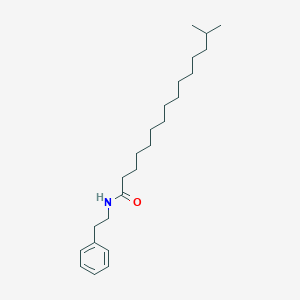

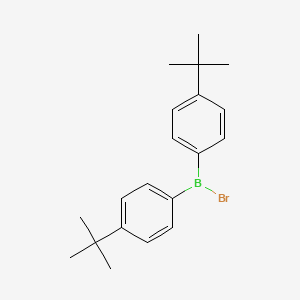

![8-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]quinoline](/img/structure/B14191337.png)

![[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14191347.png)
